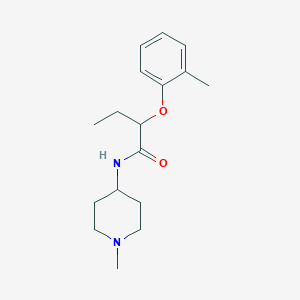
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPMP belongs to the class of piperidine derivatives and has been studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory and immune responses. 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in vitro and in vivo. 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide also has a low toxicity and is stable under a variety of conditions. However, there are also limitations to the use of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments. It has limited solubility in water, which may make it difficult to use in certain assays. In addition, 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.
Future Directions
There are several future directions for the study of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One direction is to further investigate its potential applications in the treatment of cancer and neurological disorders. Another direction is to study the effects of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide on other signaling pathways and enzymes, which may provide insight into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in vivo, which may pave the way for its development as a therapeutic agent.
Synthesis Methods
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide can be synthesized using a variety of methods, including the reaction of 2-(2-methylphenoxy)butyric acid with N-(1-methyl-4-piperidinyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 2-(2-methylphenoxy)butyric acid with N-(1-methyl-4-piperidinyl)aminoethanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Scientific Research Applications
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been studied for its potential applications in the field of medicine. It has been shown to have an inhibitory effect on the growth of cancer cells in vitro and in vivo. 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. In addition, 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-15(21-16-8-6-5-7-13(16)2)17(20)18-14-9-11-19(3)12-10-14/h5-8,14-15H,4,9-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIPQEAIELYGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)
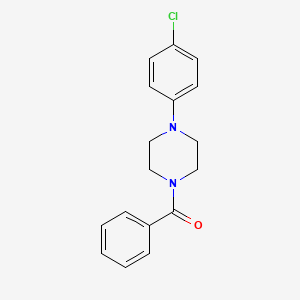
![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
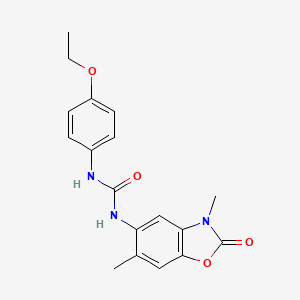
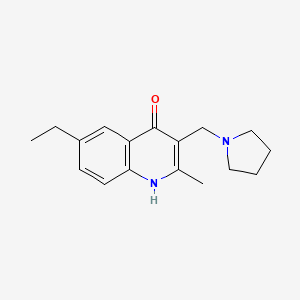
![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)



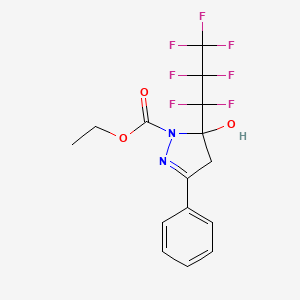
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)
![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)